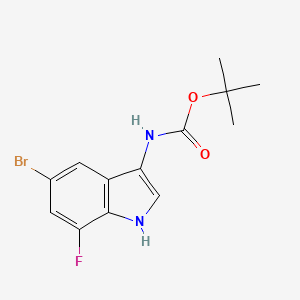

tert-Butyl (5-bromo-7-fluoro-1H-indol-3-yl)carbamate

Beschreibung

tert-Butyl (5-bromo-7-fluoro-1H-indol-3-yl)carbamate is a substituted indole derivative featuring a tert-butyl carbamate protecting group at the 3-position of the indole ring, with bromo and fluoro substituents at the 5- and 7-positions, respectively. The bromine and fluorine substituents enhance its electrophilic reactivity and metabolic stability, while the tert-butyl carbamate group facilitates selective deprotection during multi-step syntheses.

Eigenschaften

Molekularformel |

C13H14BrFN2O2 |

|---|---|

Molekulargewicht |

329.16 g/mol |

IUPAC-Name |

tert-butyl N-(5-bromo-7-fluoro-1H-indol-3-yl)carbamate |

InChI |

InChI=1S/C13H14BrFN2O2/c1-13(2,3)19-12(18)17-10-6-16-11-8(10)4-7(14)5-9(11)15/h4-6,16H,1-3H3,(H,17,18) |

InChI-Schlüssel |

MBNMSIBOTSLOAJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)NC1=CNC2=C1C=C(C=C2F)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Indole Core Construction with Fluorine Substitution

- Starting Materials: Commercially available 7-fluoroindole or fluorinated aniline derivatives are commonly used as precursors.

- Method: The indole core can be synthesized via classical Fischer indole synthesis or modern palladium-catalyzed cyclization methods, ensuring the fluorine substituent is introduced or preserved at the 7-position.

Selective Bromination at the 5-Position

- Reagents: N-bromosuccinimide (NBS) is the preferred brominating agent for selective electrophilic aromatic substitution at the 5-position of the indole ring.

- Conditions: Bromination is typically conducted in acetonitrile or DMF at controlled temperatures (0–25°C) to avoid polybromination or substitution at undesired positions.

- Outcome: Controlled bromination yields 5-bromo-7-fluoroindole derivatives with high regioselectivity.

Installation of the tert-Butyl Carbamate Group

- Protection Strategy: The carbamate group is introduced to protect the indole nitrogen or the 3-position amino group.

- Reagents: Di-tert-butyl dicarbonate (Boc₂O) is used in the presence of a base such as 4-dimethylaminopyridine (DMAP) or triethylamine.

- Solvents: Common solvents include dichloromethane or tetrahydrofuran (THF).

- Conditions: The reaction is carried out at room temperature or slightly elevated temperatures (20–40°C) to afford tert-butyl carbamate protection with minimal side reactions.

Representative Synthetic Scheme

| Step | Reaction | Reagents and Conditions | Key Notes |

|---|---|---|---|

| 1 | Synthesis of 7-fluoroindole | Fischer indole synthesis or Pd-catalyzed cyclization from fluorinated anilines | Ensures fluorine at C7 position |

| 2 | Bromination at 5-position | N-bromosuccinimide (NBS), Acetonitrile, 0–25°C | Selective electrophilic substitution |

| 3 | Carbamate protection | Di-tert-butyl dicarbonate (Boc₂O), DMAP, DCM, RT | Protects indole nitrogen or 3-amino group |

Analytical Characterization and Optimization Notes

- Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity.

- Yields: Typical isolated yields for bromination and carbamate protection steps range from 60–85%, depending on reaction conditions and purification methods.

- Purification: Column chromatography on silica gel using ethyl acetate/hexane mixtures is standard to isolate pure compounds.

- Stability: The tert-butyl carbamate group provides stability under mild acidic and neutral conditions but can be removed under strong acid treatment.

Data Table Summarizing Key Reaction Parameters

| Step | Reagent(s) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Indole synthesis | Fluorinated aniline, ketone | Ethanol, Acid catalyst | 80–100 | 6–12 | 70–80 | Fischer indole synthesis |

| Bromination | N-bromosuccinimide | Acetonitrile | 0–25 | 1–3 | 75–85 | Controlled addition to avoid polybromination |

| Carbamate protection | Di-tert-butyl dicarbonate, DMAP | Dichloromethane | 20–25 | 2–4 | 80–90 | Mild base catalysis |

Research Discoveries and Improvements

- Selective Halogenation: Recent studies emphasize the importance of solvent polarity and temperature control to achieve selective bromination at the 5-position without affecting the fluorine substituent at the 7-position.

- Catalyst Use: Palladium-catalyzed methods have been explored for indole core formation with improved regioselectivity and functional group tolerance.

- Protecting Group Strategies: The tert-butyl carbamate group is favored for its ease of installation and removal, as well as its stability during subsequent synthetic transformations.

- Side Reaction Mitigation: Using bulky ligands in palladium-catalyzed steps and avoiding strong acids during carbamate deprotection minimize dehalogenation and carbamate cleavage.

Analyse Chemischer Reaktionen

Types of Reactions: tert-Butyl (5-bromo-7-fluoro-1H-indol-3-yl)carbamate undergoes various chemical reactions, including:

Substitution Reactions:

Oxidation and Reduction Reactions: The indole ring can undergo oxidation and reduction reactions to form different derivatives.

Coupling Reactions: The compound can be used in palladium-catalyzed cross-coupling reactions with various aryl halides.

Common Reagents and Conditions:

Palladium Catalysts: Used in cross-coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed:

Substituted Indoles: Formed through substitution reactions.

Oxidized or Reduced Indole Derivatives: Formed through oxidation or reduction reactions.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Synthesis of Pharmaceuticals: Used as an intermediate in the synthesis of various drugs due to its versatile reactivity.

Biology:

Biological Studies: Employed in the study of indole-based biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine:

Drug Development: Investigated for its potential therapeutic applications in treating various diseases due to its indole scaffold.

Industry:

Wirkmechanismus

The mechanism of action of tert-Butyl (5-bromo-7-fluoro-1H-indol-3-yl)carbamate is primarily related to its interaction with biological targets. The indole ring can bind to multiple receptors and enzymes, modulating their activity. The presence of bromine and fluorine atoms enhances its binding affinity and specificity. The compound can inhibit or activate specific molecular pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

To contextualize its properties, tert-Butyl (5-bromo-7-fluoro-1H-indol-3-yl)carbamate is compared below with analogous indole- and heterocycle-based carbamates.

Substituent Effects on Reactivity and Stability

- tert-Butyl 3-methyl-2-(((complex steroid)methyl)-1H-indole-1-carboxylate (): This compound shares the tert-butyl carbamate group but incorporates a steroid-derived substituent and lacks halogen atoms. Its ¹H NMR (600 MHz, CDCl₃) and ¹³C NMR (150 MHz, CDCl₃) data indicate significant shielding effects due to the bulky steroid moiety, contrasting with the electron-withdrawing halogens in the target compound.

- tert-Butyl (5-bromo-7-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate (): While structurally distinct (benzoimidazole vs. indole core), this compound shares bromine and trifluoromethyl substituents. The molecular weight (394.19 g/mol) and formula (C₁₄H₁₅BrF₃N₃O₂) reflect increased hydrophobicity compared to the target compound.

Functional Group Comparisons

tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate () :

This pyrimidine-based carbamate features a hydroxyl group and methyl substituent. Its molecular weight (257.26 g/mol) is lower than the target compound, and the hydroxyl group introduces hydrogen-bonding capacity, increasing solubility but requiring protection during synthesis. The absence of bromine limits its use in halogen-directed coupling reactions .tert-Butyl N-(6-bromohexyl) carbamate () :

A linear bromoalkyl carbamate, this compound is used in linker chemistry for receptor-targeting conjugates. Its flexible hexyl chain contrasts with the rigid indole core of the target compound, highlighting differences in spatial orientation and binding affinity to biological targets .

Table 1: Key Properties of Compared Compounds

Biologische Aktivität

tert-Butyl (5-bromo-7-fluoro-1H-indol-3-yl)carbamate is a synthetic compound with potential pharmacological applications. Its structure includes a bromine and fluorine substituent on the indole ring, which may influence its biological activity. This article examines the compound's biological activity, including its interactions with various biological targets, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula: C₁₂H₁₄BrFNO₂

- Molecular Weight: 315.14 g/mol

- CAS Number: 2758501-37-8

Biological Activity Overview

The biological activity of tert-butyl (5-bromo-7-fluoro-1H-indol-3-yl)carbamate has been evaluated in various studies, focusing on its role as an inhibitor in different enzymatic pathways.

Inhibition Studies

-

Glycogen Synthase Kinase 3 Beta (GSK-3β) Inhibition

- The compound has been studied for its inhibitory effects on GSK-3β, a key enzyme involved in numerous signaling pathways, including those related to neurodegenerative diseases.

- IC₅₀ Values: Compounds structurally related to tert-butyl (5-bromo-7-fluoro-1H-indol-3-yl)carbamate have shown IC₅₀ values in the nanomolar range, indicating potent inhibition .

- NMDA Receptor Modulation

Structure-Activity Relationship (SAR)

Understanding the SAR of tert-butyl (5-bromo-7-fluoro-1H-indol-3-yl)carbamate is essential for optimizing its biological efficacy:

| Substituent | Activity | Comments |

|---|---|---|

| Bromine at position 5 | Enhances potency | Increases lipophilicity and receptor binding affinity |

| Fluorine at position 7 | Modulates metabolic stability | Reduces susceptibility to metabolic degradation |

Case Study 1: GSK-3β Inhibition

A series of indole derivatives were synthesized and tested for GSK-3β inhibition. The introduction of various substituents at the 5 and 7 positions significantly affected their potency. The most effective compounds exhibited IC₅₀ values below 500 nM, demonstrating a strong correlation between structural modifications and biological activity .

Case Study 2: Neuroprotective Effects

In vivo studies have indicated that compounds similar to tert-butyl (5-bromo-7-fluoro-1H-indol-3-yl)carbamate may provide neuroprotective effects in models of Alzheimer's disease. These findings suggest potential applications in treating neurodegenerative disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.